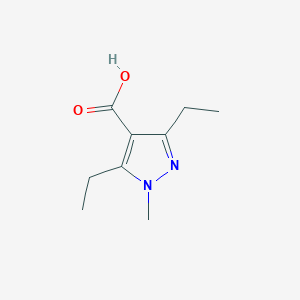

3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3,5-diethyl-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-6-8(9(12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBAKHGVIFJBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171627-40-9 | |

| Record name | 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Subsequent alkylation with ethyl iodide and methyl iodide introduces the ethyl and methyl groups at the 3 and 1 positions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and alkylation steps .

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield pyrazole-4-carboxylates, while reduction can produce pyrazole-4-methanol .

Scientific Research Applications

Use as Fungicides

3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, a compound similar to 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid, is used to produce fungicides . The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic and environmental benefits of improvements in cost efficiency or waste reduction in their production .

Synthesis of Related Compounds

Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester can be prepared through a novel process involving the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water .

Antifungal Activity

Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for activity against phytopathogenic fungi . Some of these compounds exhibited higher antifungal activity than boscalid .

Antimicrobial Activity Studies

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (ADMPCA), a related compound, has demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anti-inflammatory Effects

In a model of induced inflammation in rats, ADMPCA was administered at varying doses and showed a marked reduction in inflammatory markers compared to the control group, suggesting its efficacy in managing inflammatory conditions.

Anticancer Research

Preliminary studies indicated that ADMPCA could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was observed to induce apoptosis through caspase activation pathways.

Potential Biological Activities of Pyrazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. |

| Anti-inflammatory Effects | Compounds containing the pyrazole moiety have been reported to reduce inflammation in animal models. |

| Anticancer Potential | Some studies suggest that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. |

Other pyrazole derivatives

Organic chemical compounds are starting points for useful compounds including:

Mechanism of Action

The mechanism of action of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid include derivatives with variations in substituents at the 1-, 3-, and 5-positions. These modifications significantly influence chemical reactivity, physical properties, and biological activity. Below is a detailed comparison:

2.1 Substituent Effects and Molecular Properties

2.2 Acidity and Reactivity

- Carboxylic Acid Group : The acidity of pyrazole-4-carboxylic acids is influenced by substituents. Electron-withdrawing groups (e.g., trifluoromethyl in ) lower the pKa (increased acidity), while electron-donating groups (e.g., ethyl or methyl in ) raise the pKa.

- Ethyl vs. Methyl Substituents : The ethyl groups in the target compound likely render it less acidic than the trifluoromethyl analog but more lipophilic than the dimethyl derivative, impacting solubility and interaction with biological targets .

Biological Activity

3,5-Diethyl-1-methyl-1H-pyrazole-4-carboxylic acid (DEMPCA) is a compound that has garnered attention for its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and potential applications in various fields, supported by data tables and recent research findings.

Structural Characteristics

- Molecular Formula : CHNO

- SMILES : CCC1=C(C(=NN1C)CC)C(=O)O

- InChI : InChI=1S/C9H14N2O2/c1-4-6-8(9(12)13)7(5-2)11(3)10-6/h4-5H

The presence of both ethyl and methyl groups in its structure enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Target Enzyme

DEMPCA primarily acts as an inhibitor of succinate dehydrogenase (SDH) , an enzyme crucial for the citric acid cycle and electron transport chain.

Mode of Action

The inhibition of SDH leads to a disruption in cellular respiration, which can affect various metabolic pathways. This mechanism positions DEMPCA as a potential therapeutic agent in conditions where SDH activity is dysregulated.

Pharmacokinetics

Research indicates that DEMPCA can effectively reach its target within cells. Factors such as the compound's ionization state, influenced by environmental pH, play a critical role in its bioavailability and efficacy.

Biological Activities

DEMPCA exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that DEMPCA possesses significant antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, with promising results suggesting it may serve as a non-steroidal anti-inflammatory drug (NSAID).

- Enzyme Inhibition : Besides SDH inhibition, DEMPCA has been investigated for its effects on other enzymes, which may contribute to its overall therapeutic profile.

Research Findings

Recent studies have highlighted the compound's diverse applications:

-

Case Study on Antimicrobial Activity :

- A study demonstrated that DEMPCA exhibited inhibitory effects against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Anti-inflammatory Evaluation :

- In vitro assays showed that DEMPCA reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.

-

Enzyme Inhibition Studies :

- DEMPCA was tested against various targets, showing IC values in the low micromolar range for several enzymes involved in metabolic pathways.

Data Tables

| Biological Activity | Test Method | Result |

|---|---|---|

| Antimicrobial | MIC assay | 32-128 µg/mL |

| Anti-inflammatory | Cytokine assay | Significant reduction in TNF-alpha and IL-6 production |

| Enzyme inhibition | IC assay | Low micromolar range |

Comparison with Similar Compounds

To understand the uniqueness of DEMPCA, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Methyl groups instead of ethyl | Lower antimicrobial activity |

| 3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | One ethyl group | Moderate anti-inflammatory effects |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Lacks ethyl groups | Minimal biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Adapt protocols from structurally analogous pyrazole syntheses. For example, the condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions (e.g., acetic acid) is a common approach . Reaction optimization should include temperature control (e.g., reflux at 80–100°C) and stoichiometric adjustments of substituents (ethyl vs. methyl groups). Monitor intermediates via TLC and adjust reaction times (typically 12–24 hours) to minimize byproducts .

Q. How can spectroscopic techniques (FTIR, NMR) validate the structure of this compound?

- Methodology :

- FTIR : Confirm the carboxylic acid group via a broad O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹). Compare with spectra of 3,5-dimethyl analogs .

- ¹H NMR : Identify ethyl groups as quartets (δ ~1.2–1.4 ppm for CH₂CH₃) and triplets (δ ~2.5–3.0 ppm for CH₂). The pyrazole ring protons appear as singlets (δ ~6.5–7.5 ppm) .

- 13C NMR : Carboxylic carbon resonates at δ ~165–175 ppm, while pyrazole carbons appear at δ ~100–150 ppm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to remove unreacted starting materials. For acidic impurities, consider acid-base extraction (e.g., NaOH wash followed by HCl precipitation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR peaks for ethyl groups overlap or deviate from expected splitting patterns, employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Compare with computational predictions (DFT calculations for chemical shifts) . Discrepancies may arise from rotational isomerism or solvent effects, necessitating variable-temperature NMR studies .

Q. What strategies optimize the regioselectivity of ethyl and methyl substitutions during pyrazole ring formation?

- Methodology : Control steric and electronic factors using directing groups (e.g., Boc-protected amines) or catalysts (e.g., Lewis acids like ZnCl₂). For example, highlights triazenylpyrazole precursors to direct substituent placement . Kinetic vs. thermodynamic control can be assessed by varying reaction temperatures and monitoring intermediate stability .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence biological activity in pyrazole derivatives?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of 3,5-diethyl derivatives with 3,5-dimethyl analogs against target enzymes (e.g., cyclooxygenase-2). In vitro assays (e.g., MTT for cytotoxicity) can validate computational predictions, as shown in studies of pyrazole-based anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.